molecular formula C9H16N2O B1378595 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole CAS No. 1629256-07-0

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole

Cat. No.: B1378595
CAS No.: 1629256-07-0
M. Wt: 168.24 g/mol
InChI Key: VDPAJGJTHFQGSS-UHFFFAOYSA-N
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Description

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole can be synthesized through a multi-step process. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride in methanol at ambient temperature . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the methoxy or tert-butyl groups.

Scientific Research Applications

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole can be compared with other similar compounds such as:

    3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of this compound.

    1-tert-butyl-3-methyl-1H-pyrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-methoxy-3-methyl-1H-pyrazole: Lacks the tert-butyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-tert-butyl-5-methoxy-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPAJGJTHFQGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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